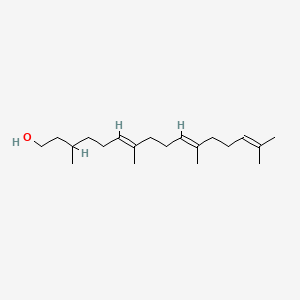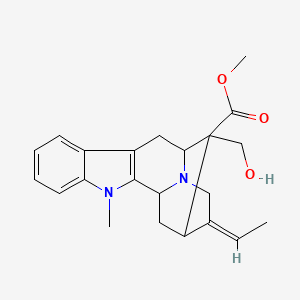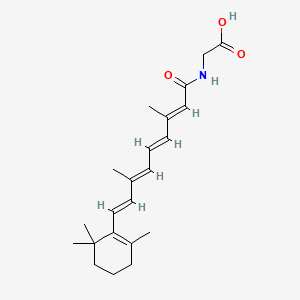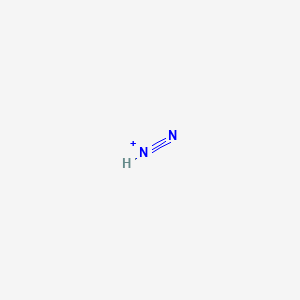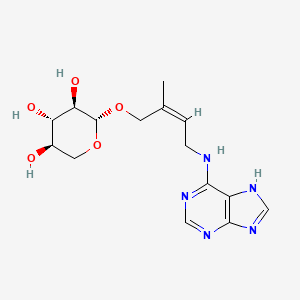
O-beta-D-Xylosylzeatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-beta-D-xylosylzeatin is a beta-D-xyloside and a monosaccharide derivative. It derives from a zeatin.
Applications De Recherche Scientifique
Biological Activity in Plant Tissues
O-beta-D-Xylosylzeatin, a zeatin metabolite, exhibits significant biological activity in plant tissues. In a study involving Phaseolus callus bioassays, O-xylosylzeatin demonstrated high activity, surpassing zeatin in some cases. This activity suggests its potential role in plant growth and development processes (Mok et al., 1987).
Enzyme Localization and Synthesis
Zeatin O-xylosyltransferase, an enzyme responsible for O-xylosylzeatin formation, was identified in the endosperm of Phaseolus vulgaris. Its localization in the nucleus and cytoplasm implies a role in cytokinin transport and possibly chromatin interaction in rapidly dividing cells (Martin et al., 1993).
Proteoglycan Synthesis and Cell Proliferation
Beta-D-Xylosides, including this compound, can affect proteoglycan synthesis and cell proliferation. Specific xylosides inhibit cell proliferation and modulate proteoglycan synthesis, indicating their potential use in studying cell growth and differentiation processes (Potter-Perigo et al., 1992).
Enzyme Activity in Cytokinin Metabolism
Research on an enzyme catalyzing the formation of O-xylosylzeatin in Phaseolus vulgaris embryos highlights its specificity for trans-zeatin and dihydrozeatin, providing insights into the regulatory mechanisms of cytokinin metabolism in plants (Turner et al., 1987).
Impact on Plant Diversity and Ecosystems
While not directly related to this compound, studies like the one on phylogenetic beta diversity provide a broader context for understanding the role of plant metabolites in ecological and evolutionary processes, potentially including those influenced by cytokinins (Graham & Fine, 2008).
Glyco-Engineering in Plant-Based Production Systems
This compound's relation to xylosylation is relevant in glyco-engineering, as seen in the production of monoclonal antibodies with human-like N-glycan structures in Nicotiana benthamiana. This research demonstrates the importance of glycosylation, potentially including O-xylosylation, in biotechnological applications (Strasser et al., 2008).
Gene Encoding and Cytokinin Regulation
The isolation and characterization of genes encoding zeatin O-glycosyltransferases, including those related to O-xylosylzeatin, provide molecular insights into cytokinin regulation and activity in plants (Mok et al., 2000).
Protein Processing and Plant Hormone Response
Research on the processing of zeatin O-xylosyltransferase and its impact on plant response to hormones like auxin reveals the interplay between cytokinin metabolism and plant developmental processes (Martin et al., 1997).
Propriétés
Formule moléculaire |
C15H21N5O5 |
|---|---|
Poids moléculaire |
351.36 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-24-15-12(23)11(22)9(21)5-25-15)2-3-16-13-10-14(18-6-17-10)20-7-19-13/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H2,16,17,18,19,20)/b8-2-/t9-,11+,12-,15-/m1/s1 |
Clé InChI |
BTXBYCHDVZGXMF-IEDJDMPFSA-N |
SMILES isomérique |
C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(CO3)O)O)O |
SMILES canonique |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(CO3)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


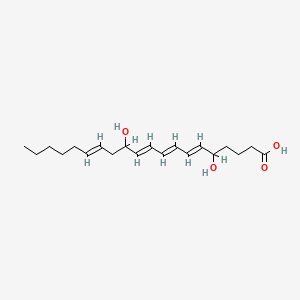
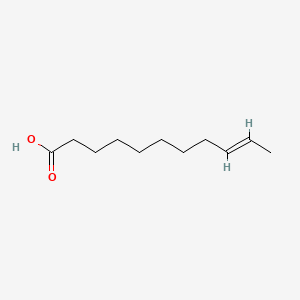



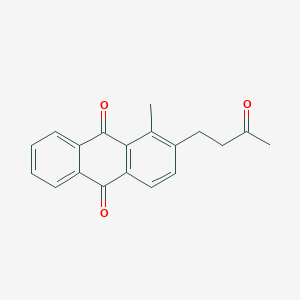
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)



